

An In-depth Technical Guide to 2-Tetrahydrofuroic Acid: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 2-Tetrahydrofuroic Acid

Cat. No.: B147727

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Abstract

2-Tetrahydrofuroic acid, a versatile heterocyclic carboxylic acid, serves as a crucial building block in the synthesis of numerous pharmaceutical compounds and displays notable biological activity. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, resolution, and derivatization, and an exploration of its role as a proline dehydrogenase inhibitor. The information is presented to support researchers and professionals in drug discovery and development in harnessing the full potential of this important molecule.

Core Properties of 2-Tetrahydrofuroic Acid

2-Tetrahydrofuroic acid, also known as tetrahydrofuran-2-carboxylic acid, is a colorless to light yellow liquid.[1][2] It is an organic compound with the chemical formula $C_5H_8O_3$. [3] The racemic mixture is identified by the CAS number 16874-33-2. [3] The individual enantiomers, (R)-(+)-tetrahydro-2-furoic acid and (S)-(-)-tetrahydro-2-furoic acid, are also commercially available and have distinct CAS numbers.

Physicochemical Properties

A summary of the key physicochemical properties of **2-tetrahydrofuroic acid** is presented in Table 1 for easy reference and comparison.

Property	Value	Reference(s)
CAS Number	16874-33-2 (racemate)	[3]
87392-05-0 ((R)-enantiomer)		
87392-07-2 ((S)-enantiomer)	[1]	
Molecular Formula	C ₅ H ₈ O ₃	[3]
Molecular Weight	116.12 g/mol	[2]
Appearance	Colorless to light yellow liquid	[1][2]
Density	Approximately 1.209 g/mL at 25 °C	[2]
Melting Point	21 °C	[3]
Boiling Point	128-129 °C at 13 mmHg	[2]
Solubility	Soluble in water, chloroform, and methanol.	

Synthesis and Chiral Resolution

The synthesis of **2-tetrahydrofuroic acid** typically involves the reduction of furoic acid.[3] The resulting product is a racemic mixture, which can then be resolved into its constituent enantiomers if required for specific applications, such as in the development of chiral drugs.

Synthesis of Racemic 2-Tetrahydrofuroic Acid

The most common method for preparing racemic **2-tetrahydrofuroic acid** is through the catalytic hydrogenation of 2-furoic acid.[3] This process reduces the furan ring to a tetrahydrofuran ring.

Materials:

- 2-Furoic acid

- Palladium-nickel on alumina catalyst^[3]
- Solvent (e.g., ethanol or water)
- Hydrogen gas
- Hydrogenation reactor

Procedure:

- Dissolve 2-furoic acid in a suitable solvent in a hydrogenation reactor.
- Add the palladium-nickel on alumina catalyst to the solution.
- Seal the reactor and purge with hydrogen gas to remove air.
- Pressurize the reactor with hydrogen gas to the desired pressure.
- Stir the mixture at a controlled temperature until the reaction is complete (monitor by TLC or HPLC).
- Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas (e.g., nitrogen).
- Filter the reaction mixture to remove the catalyst.
- Concentrate the filtrate under reduced pressure to obtain crude **2-tetrahydrofuroic acid**.
- The crude product can be further purified by distillation under reduced pressure.

Chiral Resolution of (±)-2-Tetrahydrofuroic Acid

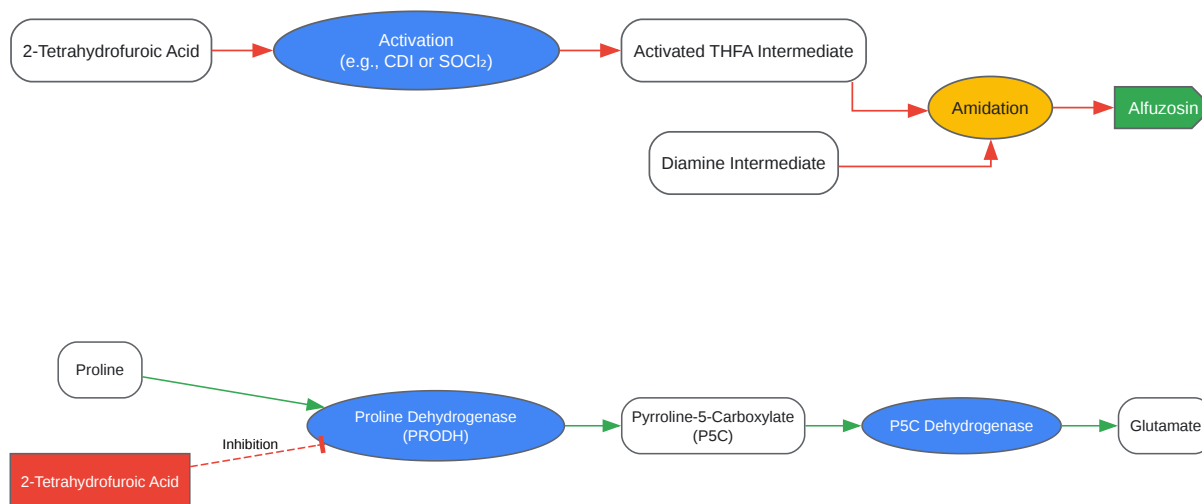
Optically pure enantiomers of **2-tetrahydrofuroic acid** are often required for pharmaceutical applications. The most common method for obtaining these is through classical resolution using a chiral resolving agent to form diastereomeric salts, which can be separated by fractional crystallization.

Materials:

- **(±)-2-Tetrahydrofuroic acid**
- (S)-(-)-1-Phenylethylamine
- Solvent (e.g., monochlorobenzene or a mixture of methylene chloride and ethyl acetate)[4]
- Hydrochloric acid (HCl)
- Organic solvent for extraction (e.g., diethyl ether)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- **Salt Formation:** Dissolve (±)-**2-tetrahydrofuroic acid** in the chosen solvent. Add an equimolar amount of (S)-(-)-1-phenylethylamine. Heat the mixture until a clear solution is obtained.
- **Crystallization:** Allow the solution to cool slowly to room temperature to facilitate the selective precipitation of one diastereomeric salt.
- **Isolation of Diastereomeric Salt:** Collect the precipitated crystals by filtration. The optical purity can be enhanced by recrystallization from a suitable solvent.[4]
- **Decomposition of the Salt:** Suspend the purified diastereomeric salt in water and acidify with HCl to a pH below 2.
- **Extraction:** Extract the aqueous layer with an organic solvent like diethyl ether.
- **Isolation of Enantiopure Acid:** Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the optically pure (R)-(+)- or (S)-(-)-**2-tetrahydrofuroic acid**.



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